molecular formula C18H16N6O B2628183 1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892760-34-8

1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2628183
M. Wt: 332.367
InChI Key: FNQVWFQERLPXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H16N6O and its molecular weight is 332.367. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and its derivatives have been studied extensively for their synthetic pathways and chemical properties. Research indicates various methods of synthesizing these compounds, demonstrating their versatility in chemical reactions. For instance, Noubade et al. (2009) discussed the synthesis of related compounds through the reaction of benzocarbohydrazide with aromatic acids, leading to the formation of various benzene amine derivatives. Furthermore, Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, exploring the conditions leading to different reaction pathways and products, such as ring fission and C–C bond cleavage reactions (Noubade et al., 2009), (Jäger et al., 2002).

Photoinduced Molecular Rearrangements and Ring Transformations

Significant research has focused on the photochemical behavior of compounds like 1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. Buscemi et al. (1996) studied the photochemistry of 1,2,4-oxadiazoles, revealing that irradiation in the presence of nitrogen nucleophiles leads to molecular rearrangements and the formation of products such as 1,2,4-triazoles, showcasing the potential of these compounds in photolytic studies and applications (Buscemi et al., 1996).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-11-8-9-14(10-12(11)2)24-16(19)15(21-23-24)18-20-17(22-25-18)13-6-4-3-5-7-13/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQVWFQERLPXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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